molecular formula C10H10Cl2FN B1452078 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride CAS No. 1185099-31-3

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B1452078
CAS No.: 1185099-31-3
M. Wt: 234.09 g/mol
InChI Key: GBKVMQIWPWPWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2FN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine proteases, inhibiting their activity and thereby affecting proteolytic processes . Additionally, it may bind to specific receptors or transporters, modulating their function and impacting cellular signaling pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect mitochondrial function, leading to changes in ATP production and oxidative stress levels . Furthermore, it can modulate the expression of genes involved in apoptosis and cell survival, thereby impacting cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Studies have shown that prolonged exposure to the compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Additionally, its localization and accumulation within different cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its mechanism of action and potential effects on cellular processes. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, nucleus, or other organelles can influence its activity and interactions with biomolecules.

Properties

IUPAC Name

1-(chloromethyl)-7-fluoro-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN.ClH/c11-6-10-9-5-8(12)2-1-7(9)3-4-13-10;/h1-2,5H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVMQIWPWPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C1C=CC(=C2)F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.